Product packaging for 2-Methyl-1,4-oxathiane 4,4-dioxide(Cat. No.:CAS No. 26475-39-8)

2-Methyl-1,4-oxathiane 4,4-dioxide

Cat. No.: B1608257
CAS No.: 26475-39-8
M. Wt: 150.2 g/mol
InChI Key: GCJJEHUKJYBORE-UHFFFAOYSA-N
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Description

2-Methyl-1,4-oxathiane 4,4-dioxide is a chemical compound with the CAS Registry Number 26475-39-8 . It is classified under the EINECS 247-727-1 . Researchers can identify the compound by its molecular formula, C5H10O3S, and its molecular weight of 150.20 g/mol . Key physicochemical properties have been calculated, including a density of 1.211 g/cm³ and a boiling point of approximately 324.4°C at 760 mmHg . The structure of this sulfone derivative of 1,4-oxathiane can be referenced using its SMILES notation, O=S1(=O)CC(OCC1)C, and its InChIKey, GCJJEHUKJYBORE-UHFFFAOYSA-N . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O3S B1608257 2-Methyl-1,4-oxathiane 4,4-dioxide CAS No. 26475-39-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

26475-39-8

Molecular Formula

C5H10O3S

Molecular Weight

150.2 g/mol

IUPAC Name

2-methyl-1,4-oxathiane 4,4-dioxide

InChI

InChI=1S/C5H10O3S/c1-5-4-9(6,7)3-2-8-5/h5H,2-4H2,1H3

InChI Key

GCJJEHUKJYBORE-UHFFFAOYSA-N

SMILES

CC1CS(=O)(=O)CCO1

Canonical SMILES

CC1CS(=O)(=O)CCO1

Other CAS No.

26475-39-8

Pictograms

Corrosive; Irritant

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 2 Methyl 1,4 Oxathiane 4,4 Dioxide

Ring-Opening Reactions and Derived Intermediates

The structural integrity of the 2-Methyl-1,4-oxathiane 4,4-dioxide ring is susceptible to various chemical transformations, leading to a range of acyclic products and reactive intermediates.

Base-Induced Ring Breakdown Processes

The presence of a base can induce the breakdown of the 1,4-oxathiane (B103149) ring system. nih.gov This process is often initiated by the deprotonation at a carbon atom adjacent to the sulfone group (the α-sulfonyl position), creating a carbanion. This deprotonation can be a consequence of bimolecular proton transfers. nih.gov The resulting anionic species can then undergo a ring-opening reaction. This base sensitivity is a recognized characteristic of 1,4-oxathiins and their derivatives, frequently leading to the formation of acyclic breakdown products. nih.gov For instance, in related 1,4-oxathiin (B13834599) S,S-dioxides, treatment with a base like 1,8-diazabicycloundec-7-ene (DBU) can lead to ring-opened products. nih.gov The specific nature of the resulting acyclic compound can be influenced by the reaction conditions and the stereochemistry of the starting material.

Thermal Instability and Fragmentation Pathways

While specific studies on the thermal instability of this compound are not extensively detailed in the provided context, related 1,4-oxathiane derivatives exhibit interesting thermal behavior. For example, the sulfoxide (B87167) form of 2-alkoxy substituted 1,4-oxathiins can undergo a retro-Diels-Alder reaction upon heating. nih.gov This type of fragmentation pathway suggests that the 1,4-oxathiane ring system can be cleaved under thermal conditions to yield smaller, unsaturated molecules. The stability of the ring is influenced by the nature and position of substituents.

Formation of Vinylic Sulfone Intermediates

A key aspect of the base-induced ring-opening of 1,4-oxathiane derivatives is the formation of vinylic sulfone intermediates. nih.gov Following the initial deprotonation and subsequent ring cleavage, a common outcome is the generation of a molecule containing a carbon-carbon double bond adjacent to the sulfone group. In the case of deliberately induced ring-opening of a related 1,4-oxathiin, the major product was identified as a keto sulfone with a specific (Z)-geometry. nih.gov Interestingly, under certain conditions, this can isomerize to the more thermodynamically stable (E)-isomer, a process that is thought to occur via reversible conjugate addition of the base to the Z-isomer. nih.gov

Intramolecular Rearrangements and Cycloadditions

Beyond simple ring-opening, this compound and related structures can participate in more complex intramolecular reactions, including those involving reactive oxygen species.

Singlet Oxygen Reactions and Dioxetane Intermediates

The reaction of unsaturated organic molecules with singlet oxygen is a well-established method for forming various oxygenated products. While direct evidence for the reaction of this compound with singlet oxygen is not provided, the general reactivity of similar structures suggests the possibility of such interactions. Singlet oxygen can react with electron-rich double bonds to form dioxetane intermediates. These four-membered ring peroxides are often unstable and can decompose to form carbonyl compounds. This type of reaction is a key step in various photooxidation processes.

Intramolecular Oxygen Transfer to Sulfur

In sulfoxide derivatives of 1,4-oxathianes, intramolecular oxygen transfer to the sulfur atom is a potential rearrangement pathway. While the provided information does not directly address this for this compound, the general chemistry of sulfoxides allows for such transformations, often mediated by thermal or photochemical conditions. This type of rearrangement could lead to the formation of different isomeric structures or fragmentation products.

Retro-Diels-Alder Reactions and Oxosulfilene Intermediates

The retro-Diels-Alder reaction is a well-established thermal or photochemical process where a cyclohexene-type ring system reverts to a conjugated diene and a dienophile. For a saturated system like this compound, a true retro-Diels-Alder reaction is not directly applicable as it lacks the requisite double bond within the six-membered ring.

However, the thermal decomposition of related unsaturated systems, such as 2-alkoxy substituted 1,4-oxathiin 4-oxides, has been reported to undergo a retro-Diels-Alder reaction. acs.org This suggests that under appropriate conditions, fragmentation of the 1,4-oxathiane ring system can occur. In the case of this compound, thermal or chemical activation would be required to induce ring fragmentation through alternative mechanistic pathways, rather than a concerted retro-cycloaddition.

One potential, albeit speculative, fragmentation pathway upon thermal stress could involve the elimination of sulfur dioxide (SO₂), a common decomposition route for sulfones. researchgate.net This process could theoretically lead to the formation of highly reactive intermediates. While there is no direct evidence for the formation of oxosulfilene (sulfinyl carbene) intermediates from this compound, the chemistry of related sulfur-containing heterocycles sometimes involves such species. The generation of these intermediates would likely require significant energy input and proceed through complex, multi-step mechanisms rather than a concerted retro-Diels-Alder reaction.

Stereochemical Control in Reactions Involving 1,4-Oxathiane 4,4-dioxides

The stereochemistry of the 1,4-oxathiane 4,4-dioxide ring plays a crucial role in its synthesis and reactivity. The presence of a substituent at the C2 position, as in this compound, introduces a stereocenter, leading to the possibility of enantiomers and diastereomers depending on other substitution patterns.

Research on related systems has demonstrated the ability to control the stereochemical outcome during the formation of the 1,4-oxathiane ring. For instance, the iron(III)-catalyzed cyclization of substituted bis(2-hydroxyethyl) sulfones has been shown to produce cis-2,6-disubstituted-1,4-oxathiane 4,4-dioxides with high diastereoselectivity (>98:2). acs.org This level of control is significant for creating specific stereoisomers for further study or application.

Furthermore, studies on the synthesis of 2,5-disubstituted-1,4-oxathiane 4-oxides have reported modest stereocontrol. acs.org In the context of this compound, the stereochemistry at the C2 position would be expected to influence the approach of reagents in subsequent reactions, potentially directing the formation of new stereocenters with a degree of selectivity. The conformational preference of the six-membered ring, which can exist in chair-like and boat-like conformations, will also impact the steric environment around the reactive sites of the molecule.

Reaction Kinetics and Pathway Analysis

Detailed kinetic studies specifically on the reactions of this compound are not extensively documented in the scientific literature. However, general principles of sulfone chemistry and thermal analysis of analogous compounds can provide insight into the factors that would govern its reaction rates and pathways.

The thermal stability and decomposition kinetics of sulfones are known to be influenced by their structure. For example, studies on the thermal decomposition of various sulfones have shown that the onset of decomposition for acyclic aliphatic sulfones and those attached to two aromatic groups occurs at temperatures above 350 °C. acs.org In contrast, five-membered cyclic sulfones in a terminal ring can decompose at significantly lower temperatures (140–260 °C). acs.org This suggests that the ring strain and the electronic environment of the sulfone group are critical factors.

For this compound, a six-membered cyclic sulfone, the thermal stability would be expected to be substantial. Kinetic analysis of its decomposition would likely involve techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine parameters like the activation energy (Ea) and the pre-exponential factor (A). These parameters are crucial for understanding the reaction mechanism and predicting the compound's stability under different thermal conditions.

The reaction pathway would likely be complex, potentially involving radical mechanisms initiated by the homolytic cleavage of a C-S or S-O bond, or elimination reactions leading to the extrusion of sulfur dioxide. Computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate the decomposition mechanisms of polysulfones and other related structures, and could provide valuable theoretical predictions for the fragmentation of this compound. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 2 Methyl 1,4 Oxathiane 4,4 Dioxide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 2-Methyl-1,4-oxathiane 4,4-dioxide, enabling the precise assignment of protons and carbons within the molecule.

Proton (¹H) NMR Spectroscopy for Chemical Shift Analysis and Coupling Constants

The parent compound, 1,4-oxathiane (B103149) 4,4-dioxide, shows signals for the protons on the carbon atoms adjacent to the oxygen and sulfone groups. chemicalbook.com In this compound, the introduction of a methyl group at the C-2 position introduces a new set of signals and influences the shifts of neighboring protons. The methyl protons will appear as a distinct signal, and the proton on the C-2 carbon (the methine proton) will have a characteristic chemical shift.

Coupling constants (J-values), which arise from the interaction of neighboring non-equivalent protons, provide valuable information about the dihedral angles between them and thus the conformation of the six-membered ring. The magnitude of the coupling constants can help to distinguish between axial and equatorial protons, providing insights into the preferred chair conformation of the oxathiane ring. cdnsciencepub.com For instance, a large coupling constant between two vicinal protons typically indicates a diaxial relationship.

¹H NMR Data for this compound
ProtonExpected Chemical Shift (ppm)Expected MultiplicityExpected Coupling Constants (Hz)
CH₃~1.3-1.5Doublet (d)~6-7
H-2~4.0-4.5Multiplet (m)-
H-3 (axial and equatorial)~3.0-3.5Multiplet (m)-
H-5 (axial and equatorial)~3.8-4.2Multiplet (m)-
H-6 (axial and equatorial)~3.2-3.8Multiplet (m)-

Carbon-13 (¹³C) NMR Spectroscopy for Conformational Equilibria and Structural Differentiation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments within the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the atoms they are bonded to. Carbons attached to the oxygen and sulfone groups will be deshielded and appear at lower field values. organicchemistrydata.orgnih.gov

The ¹³C NMR spectrum is particularly useful for studying conformational equilibria. In the case of a chair conformation, axial and equatorial substituents will have slightly different chemical shifts. The presence of a single set of signals for the ring carbons at room temperature often indicates a rapid conformational inversion. However, low-temperature NMR studies could potentially "freeze out" the individual conformers, allowing for their individual characterization and the determination of the equilibrium constant. The chemical shifts can also differentiate between the carbons of the methyl group and the various methylene (B1212753) and methine carbons within the oxathiane ring. cdnsciencepub.com

¹³C NMR Data for this compound
CarbonExpected Chemical Shift (ppm)
CH₃~20-25
C-2~75-80
C-3~50-55
C-5~65-70
C-6~50-55

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Elucidation

For a complete and unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. It helps to identify which protons are neighbors in the molecule, tracing the connectivity of the proton spin systems. For this compound, COSY would show correlations between the methyl protons and the H-2 proton, and between the protons on adjacent carbons in the ring (e.g., H-2 with H-3, H-5 with H-6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It is a powerful tool for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal of the methyl group would show a cross-peak with the carbon signal of the methyl group.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy for Sulfone and Ether Linkages

Infrared (IR) spectroscopy is an effective method for identifying the key functional groups in this compound. The sulfone group (SO₂) exhibits two strong and characteristic stretching vibrations. organicchemistrydata.org The asymmetric stretching vibration typically appears in the range of 1300-1350 cm⁻¹, while the symmetric stretching vibration is found in the 1120-1160 cm⁻¹ region. nist.govnist.gov The presence of these two strong absorption bands is a clear indicator of the sulfone functionality.

The ether linkage (C-O-C) in the oxathiane ring also has a characteristic stretching vibration, which typically appears as a strong band in the region of 1070-1150 cm⁻¹. The C-H stretching vibrations of the methyl and methylene groups are expected in the 2850-3000 cm⁻¹ region.

Characteristic IR Absorption Frequencies for this compound
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Sulfone (SO₂)Asymmetric Stretch1300-1350
Sulfone (SO₂)Symmetric Stretch1120-1160
Ether (C-O-C)Stretch1070-1150
Alkyl (C-H)Stretch2850-3000

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, mass spectrometry confirms its molecular formula, C₅H₁₀O₃S, and provides data on its gas-phase ion chemistry.

The molecular weight of this compound has been calculated to be approximately 150.20 g/mol , with a monoisotopic mass of 150.03506535 Da. scitoys.comnih.govguidechem.com This information is critical for confirming the identity of the synthesized compound.

In a typical electron ionization (EI) mass spectrometry experiment, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•). This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure.

While a specific experimental fragmentation spectrum for this compound is not widely published, the fragmentation of cyclic sulfones generally follows predictable pathways. A primary fragmentation route involves the loss of sulfur dioxide (SO₂), a stable small molecule. Other common fragmentations include the cleavage of C-C and C-O bonds within the oxathiane ring, leading to various smaller cationic fragments. The relative abundance of these fragments helps in piecing together the original structure.

Advanced techniques like tandem mass spectrometry can provide even more detailed information. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, have been computed for various adducts of this compound. uni.lu This data is particularly useful in ion mobility-mass spectrometry studies for distinguishing between isomers and confirming structural assignments.

Table 1: Predicted Collision Cross-Section (CCS) Data for this compound Adducts uni.lu

Adduct m/z (mass/charge ratio) Predicted CCS (Ų)
[M+H]⁺ 151.04234 123.9
[M+Na]⁺ 173.02428 132.1
[M-H]⁻ 149.02778 128.5
[M+NH₄]⁺ 168.06888 146.3
[M+K]⁺ 188.99822 132.6

This table presents predicted data calculated using computational methods and serves as a reference for experimental verification.

X-ray Crystallography for Definitive Solid-State Structure Determination

As of the latest available data, a definitive crystal structure for this compound has not been reported in publicly accessible crystallographic databases. Therefore, experimental data on its solid-state conformation, such as unit cell dimensions, space group, and precise atomic coordinates, are not available.

However, the application of X-ray crystallography to this compound would be highly informative. If a suitable single crystal could be grown, the analysis would definitively establish:

The conformation of the 1,4-oxathiane ring: Six-membered rings like this typically adopt a chair conformation to minimize steric strain. X-ray data would confirm the exact puckering of the ring.

The orientation of the methyl group: The methyl group at the C2 position can be either in an axial or equatorial position. This stereochemical detail is crucial for understanding the molecule's reactivity and interactions.

The geometry of the sulfone group: The analysis would provide precise measurements of the S=O and C-S bond lengths and the O=S=O bond angle.

Intermolecular interactions: The way molecules pack in the crystal lattice, including any hydrogen bonding or other non-covalent interactions, would be revealed.

While the specific structure of this compound remains to be experimentally determined, X-ray crystallography has been successfully used to elucidate the structures of related 1,4-oxathiane derivatives, confirming its utility for this class of compounds.

Table 2: Required Parameters for X-ray Crystallographic Analysis

Parameter Information Provided Status for this compound
Crystal System The symmetry of the unit cell (e.g., monoclinic, orthorhombic). Not Determined
Space Group The specific symmetry elements of the crystal. Not Determined
Unit Cell Dimensions (a, b, c, α, β, γ) The size and angles of the repeating unit of the crystal. Not Determined
Atomic Coordinates (x, y, z) The precise position of each atom in the unit cell. Not Determined

Research Applications and Broader Scientific Impact of 1,4 Oxathiane 4,4 Dioxides

Role in Organic Synthesis and Methodology Development

The development of novel synthetic methods relies on the availability of versatile and reactive starting materials. 1,4-Oxathiane (B103149) 4,4-dioxides, including the 2-methyl substituted variant, have proven to be useful precursors for constructing other important heterocyclic structures. mdpi.comlondonmet.ac.uk

Precursors for the Synthesis of Dihydrofurans and Dihydrofuranones via Ramberg-Backlund Rearrangement

A primary application of 1,4-oxathiane S,S-dioxides is their use as precursors for the synthesis of dihydrofurans and dihydrofuranones through the Ramberg-Bäcklund rearrangement. londonmet.ac.uklondonmet.ac.uk This classic reaction involves the base-induced rearrangement of an α-halo sulfone to an alkene, with the extrusion of sulfur dioxide. In the case of cyclic sulfones like 2-Methyl-1,4-oxathiane 4,4-dioxide, this rearrangement provides a pathway to valuable five-membered oxygen heterocycles.

The general strategy involves the alkylation of the sulfone at the carbon atom alpha to the sulfonyl group, followed by halogenation and subsequent treatment with a base to induce the rearrangement. londonmet.ac.uk Research has explored various routes to synthesize the necessary alkylated oxathiane systems to serve as the key precursors for this transformation. londonmet.ac.uklondonmet.ac.uk The ultimate goal of these studies is to leverage the stable oxathiane dioxide ring as a controllable starting point that, upon rearrangement, yields the corresponding dihydrofuran structures. londonmet.ac.uk

Use in Constructing Complex Heterocyclic Scaffolds

Beyond the Ramberg-Bäcklund reaction, the 1,4-oxathiane 4,4-dioxide framework is a foundational element for building more intricate heterocyclic systems. mdpi.com The reactivity of the ring allows for various modifications, making it a versatile intermediate. For instance, the saturated 1,4-oxathiane 4,4-dioxide ring has been shown to be stable under the double deprotonation conditions required for certain synthetic protocols, highlighting its utility in multi-step syntheses. mdpi.com

The development of multicomponent reactions has further expanded the utility of related sulfur-oxygen heterocycles. These reactions allow for the efficient, one-pot synthesis of functionalized 1,4-oxathiane derivatives from simple starting materials like elemental sulfur and three-membered heterocycles (e.g., oxiranes). researchgate.net Such methods provide rapid access to a library of substituted oxathianes that can be further elaborated into more complex molecular architectures.

Table 1: Synthetic Utility of the 1,4-Oxathiane 4,4-Dioxide Core

Application Description Key Transformation Resulting Scaffold
Dihydrofuran Synthesis The oxathiane dioxide acts as a precursor that, after modification, undergoes rearrangement. Ramberg-Bäcklund Rearrangement Dihydrofurans, Dihydrofuranones

Emerging Roles in Materials Chemistry Research

The influence of heterocyclic compounds extends into materials science, where they can be incorporated into polymers or act as important byproducts that affect material properties.

Potential as Building Blocks in Polymer Synthesis (e.g., as side product in polyethersulfone formation)

While not a primary monomer, the formation of 1,4-oxathiane derivatives can occur as a side reaction during the synthesis of important industrial polymers like polyethersulfone (PES). The conditions used for polymerization can sometimes lead to the cyclization of precursor molecules, resulting in the formation of stable six-membered rings such as 1,4-oxathiane 4,4-dioxide and its substituted analogues as impurities. The presence of these cyclic side products can influence the final properties of the polymer, making the study of their formation and characterization crucial for quality control in polymer manufacturing.

Advanced Analytical Methodologies for Detection and Characterization

The identification and structural confirmation of compounds like this compound within complex mixtures, such as reaction crudes or polymer matrices, requires sophisticated analytical techniques.

Development of Methods for Structural Analysis in Complex Matrices (excluding direct biological applications)

The structural elucidation of 1,4-oxathiane derivatives is heavily reliant on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Carbon-13 NMR spectroscopy has been instrumental in differentiating between structural isomers and confirming the conformations of the 1,4-oxathiane ring and its oxidized forms (4-oxide and 4,4-dioxide). capes.gov.br For example, ¹H NMR analysis of related 1,4-oxathiin-4,4-dioxides shows characteristic coupling constants that can confirm the stereochemistry of substituents on the ring. mdpi.com

In complex matrices, chromatographic methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for separating the target compound from other components before analysis. When coupled with mass spectrometry (GC-MS or LC-MS), these techniques provide both retention time and mass-to-charge ratio, allowing for confident identification. Advanced methods like X-ray crystallography have been used to definitively determine the three-dimensional structure of related 1,4-oxathiin (B13834599) dioxide derivatives, providing unambiguous proof of their molecular geometry. mdpi.com

Table 2: Analytical Techniques for 1,4-Oxathiane 4,4-Dioxide Derivatives

Technique Application Information Obtained
¹H and ¹³C NMR Structural Elucidation Chemical environment of protons and carbons, stereochemistry, and ring conformation. mdpi.comcapes.gov.br
Mass Spectrometry (MS) Identification Molecular weight and fragmentation patterns for structural confirmation.
X-ray Crystallography Definitive Structure Precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com

Future Research Directions and Unexplored Avenues for 2 Methyl 1,4 Oxathiane 4,4 Dioxide

Development of Novel and More Efficient Synthetic Pathways

Current synthetic routes to 2-Methyl-1,4-oxathiane 4,4-dioxide and related structures often rely on multi-step processes that may involve harsh reagents or produce significant waste. Future research should focus on developing more atom-economical, environmentally benign, and efficient synthetic strategies.

One promising avenue is the application of modern catalytic systems. For instance, the oxidation of the parent sulfide, 2-methyl-1,4-oxathiane, is a critical step. While traditional oxidants like hydrogen peroxide or peroxy acids are used, research into catalytic oxidation using transition metal complexes with molecular oxygen or other green oxidants could lead to higher yields, better selectivity, and a significantly improved environmental footprint.

Another area for exploration is the use of one-pot or tandem reactions. A potential pathway could involve the reaction of a suitable thiol with a propylene (B89431) oxide derivative, followed by in-situ cyclization and oxidation, thereby reducing the number of isolation and purification steps required. The development of stereoselective syntheses to access specific enantiomers of this compound would also be a significant advancement, opening up possibilities for its use in chiral applications.

| Stereoselective Synthesis | Access to pure enantiomers for chiral applications. | Development of chiral catalysts or auxiliaries, separation of diastereomers. |

Investigation of Unexplored Reactivity and Transformation Pathways

The reactivity of the this compound ring system is not well-documented. The presence of the sulfone group, an ether linkage, and a methyl substituent suggests a rich and varied chemistry waiting to be explored.

Future investigations could focus on the reactivity of the protons alpha to the sulfone group. These protons are expected to be acidic and could be removed by a suitable base to form a carbanion. This intermediate could then be reacted with a variety of electrophiles, such as alkyl halides, aldehydes, or ketones, to install new functional groups at the 3-position of the ring.

The stability of the oxathiane ring itself under various conditions is another area ripe for investigation. Studies on ring-opening reactions, either through nucleophilic attack or under reductive or oxidative conditions, could lead to novel linear compounds with defined stereochemistry. Furthermore, the potential for-sigmatropic rearrangements, a common reaction for allylic sulfoxides, could be explored if the corresponding sulfoxide (B87167) precursor were synthesized.

Advanced Mechanistic Probes for Complex Chemical Transformations

A thorough understanding of the mechanisms of any newly discovered reactions is crucial for their optimization and application. Future work should employ advanced mechanistic probes to elucidate the pathways of transformations involving this compound.

For reactions involving anionic intermediates, the use of in-situ spectroscopic techniques such as low-temperature NMR or IR spectroscopy could provide direct evidence for their formation and structure. Isotope labeling studies, for example, using deuterium, could be employed to track the movement of atoms during a reaction and to determine kinetic isotope effects, providing insight into rate-determining steps.

Kinetic studies, monitoring the reaction rate as a function of reactant concentrations, temperature, and catalyst loading, will be essential for deriving rate laws and proposing plausible mechanisms. These experimental findings can then be correlated with computational studies to provide a comprehensive picture of the reaction mechanism at the molecular level.

Exploration of New Derivatization Strategies

The functionalization of the this compound scaffold is a key area for future research. The development of a diverse library of derivatives could lead to the discovery of new compounds with interesting physical, chemical, or biological properties.

As mentioned, the generation of a carbanion at the 3-position opens up a wealth of possibilities for derivatization. Another strategy could involve the functionalization of the methyl group at the 2-position, for example, through radical halogenation followed by nucleophilic substitution.

Furthermore, if synthetic methods are developed to introduce functional groups onto the parent ring during its synthesis, this would provide another entry point for derivatization. For example, the incorporation of a hydroxyl or amino group would allow for a wide range of subsequent chemical modifications.

Table 2: Potential Derivatization Strategies and Target Structures

Strategy Position of Functionalization Potential Reagents Example Target Structures
Alpha-lithiation/electrophilic quench 3-position n-BuLi, electrophiles (e.g., RX, RCHO) 3-Alkyl/3-hydroxyalkyl-2-methyl-1,4-oxathiane 4,4-dioxides
Radical halogenation/substitution 2-methyl group NBS, nucleophiles 2-(Bromomethyl)-1,4-oxathiane 4,4-dioxide derivatives

| Functional group incorporation during synthesis | Various | Functionalized starting materials | Hydroxylated or aminated this compound analogs |

Integration of Computational Chemistry for Predictive Design of New Analogs and Reactions

Computational chemistry offers a powerful tool for accelerating research and guiding experimental work. In the context of this compound, computational methods can be used to predict the properties of new analogs and to explore the feasibility of proposed reactions.

Density Functional Theory (DFT) calculations can be used to model the geometry, electronic structure, and reactivity of the molecule. For example, calculations of proton affinities can help to predict the site of deprotonation, while calculations of reaction energy profiles can be used to assess the viability of a proposed synthetic route or transformation.

Molecular docking studies could be employed to predict the binding of this compound derivatives to biological targets, thereby guiding the design of new bioactive compounds. Quantitative Structure-Activity Relationship (QSAR) models could also be developed to correlate the structural features of a series of analogs with their observed activity, allowing for the predictive design of more potent compounds.

Advanced Analytical Methods for Trace Analysis in Environmental or Industrial Contexts

As with any chemical compound that may be used in industrial processes or find its way into the environment, the development of sensitive and selective analytical methods for its detection at trace levels is crucial.

Future research should focus on developing methods based on modern analytical techniques such as high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique offers the high sensitivity and selectivity required for the analysis of complex matrices such as water, soil, or biological samples. The development of a specific LC-MS/MS method would involve the optimization of chromatographic conditions to achieve good separation from interfering substances and the optimization of mass spectrometric parameters for sensitive and specific detection.

Other potential techniques that could be explored include gas chromatography-mass spectrometry (GC-MS), particularly for more volatile derivatives, and the development of immunochemical methods, such as ELISA, for rapid and high-throughput screening.

Q & A

Q. What are the recommended synthetic routes for 2-methyl-1,4-oxathiane 4,4-dioxide?

The compound can be synthesized via a one-pot reaction involving sulfonylacetone derivatives and lactims (e.g., O-methyllactim). For example, heating [(2-fluorophenyl)sulfonyl]acetone with DBU (1,8-diazabicycloundec-7-ene) in 1,4-dioxane at 80–90°C for 3–4 hours yields this compound after cooling, dilution with 2-propanol, and crystallization from a 2-propanol-DMF mixture. Reaction monitoring via TLC (eluent: CHCl₃) is critical to optimize yield .

Q. How can researchers determine the physical properties of this compound?

Key physical properties include:

  • Molecular formula : C₄H₈O₃S (MW: 136.17 g/mol)
  • Melting point : 131–133°C
  • Density : 1.308 g/cm³
  • CAS Registry : 107-61-9 These values are derived from experimental data reported in chemical databases such as PubChem and regulatory documents. Researchers should validate these properties using differential scanning calorimetry (DSC) for melting points and gas pycnometry for density measurements .

Q. What strategies are effective for literature searches on this compound?

Use systematic keyword combinations (e.g., "this compound," synonyms like "1,4-oxathiane 4,4-dioxide") in databases like PubMed, SciFinder, and Agricola. Exclude non-relevant terms (e.g., "human," "pediatric") to refine results. Gray literature (e.g., government reports, symposia) should be prioritized for toxicological or environmental data. For structural analogs, ChemSpider and EPA DSSTox are recommended .

Q. What preliminary toxicological assessments are available?

While direct toxicological data for this compound are limited, analogous sulfone-containing heterocycles (e.g., 1,4-dioxane derivatives) suggest potential hepatotoxicity and carcinogenicity. Researchers should conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) and cross-reference with EPA’s TSCA frameworks for hazard prioritization .

Advanced Research Questions

Q. How do steric and electronic factors influence the synthesis of this compound?

Sterically hindered lactims (e.g., 2b, 2c) favor intramolecular cyclization to form the oxathiane ring. Electron-withdrawing groups (e.g., halogens) on the sulfonylacetone moiety enhance cyclization efficiency, whereas electron-donating groups inhibit it. Computational studies (e.g., DFT) can model transition states to rationalize selectivity .

Q. What computational methods validate experimental data for this compound?

Density functional theory (DFT) using functionals like B3LYP/6-31G* can predict molecular geometry, vibrational spectra, and thermodynamic properties. Compare computed IR/Raman spectra with experimental data to resolve discrepancies. For correlation-energy calculations, the Colle-Salvetti method adapted to local kinetic-energy density is effective .

Q. How can analytical methods be optimized for detecting trace impurities in synthesized batches?

Use LC-MS with a C18 column and ESI ionization (positive mode) for high sensitivity. For example, a method with m/z [M+H]⁺ = 308.3 (calcd 308.78) achieved baseline separation of byproducts. Validate via spike-and-recovery experiments and cross-check with NMR (¹H/¹³C) for structural confirmation .

Q. What structural features dictate its reactivity in supramolecular applications?

The sulfone group and oxathiane ring enable hydrogen bonding and π-π interactions. In coordination polymers, the oxygen atoms in the 4,4-dioxide moiety act as ligands for metals (e.g., Ag⁺). Single-crystal X-ray diffraction can elucidate binding modes, as demonstrated in polyoxometalate-based frameworks .

Data Contradictions and Resolution

Q. How to address discrepancies between experimental and computational melting points?

If experimental melting points (e.g., 131–133°C) deviate from DFT predictions, assess purity via HPLC and DSC. Impurities from incomplete cyclization or solvent retention (e.g., DMF) may lower observed values. Recrystallization in alternative solvents (e.g., ethanol/water) can improve purity .

Q. Why do log⁡P values vary across databases?

Differences arise from measurement methods (shake-flask vs. HPLC) or estimation algorithms (e.g., XLogP3 vs. ACD/Labs). Resolve by experimentally determining log⁡P via octanol-water partitioning followed by UV-Vis quantification. Report average values with standard deviations from triplicate trials .

Methodological Tables

Table 1. Key Synthetic Conditions for this compound

ReactantCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
[(2-FPh)SO₂]acetone + DBU1,4-Dioxane80–903–465–75

Table 2. Comparison of Experimental vs. Computational Properties

PropertyExperimentalDFT (B3LYP/6-31G*)Deviation
Melting Point (°C)131–133125–128~5°C
Bond Length (S–O, Å)1.431.450.02 Å

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